![molecular formula C12H9NO2S B2768736 6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide CAS No. 1864-33-1](/img/structure/B2768736.png)

6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

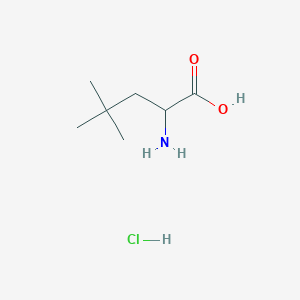

6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide is a non-polymer chemical compound with the molecular formula C12H9NO2S . It has a molecular weight of 231.27 .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide, has been reported in the literature . For instance, new 2,1-benzothiazine derivatives have been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of 6{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide includes a benzothiazine ring with a sulfur atom adjacent to a nitrogen atom . The compound also contains two oxygen atoms forming a dioxide group .科学的研究の応用

Analytical Method Development for Impurity Identification

Researchers developed an analytical high-pressure liquid chromatography method to identify a specific impurity in hydrochlorothiazide, a compound closely related to "6-h-Benzo[c][1,2]benzothiazine 5,5-Dioxide". This impurity was identified as a methylene bridged pair of hydrochlorothiazide molecules, showcasing the compound's relevance in improving pharmaceutical quality control (Fang et al., 2001).

Structural Studies and Binding Modes

A study on the nitrosation of hydrochlorothiazide led to the discovery of its N-nitroso-derivative's crystalline complexes, revealing different hydrogen bonding modes. This research provides insights into the structural modifications of benzothiadiazine derivatives and their implications for binding properties (Simonov et al., 2005).

Biological Activities and Medicinal Applications

1,2-Benzothiazines have been recognized for their biological activities and are used in the treatment of inflammation and rheumatoid arthritis. The research highlights their potential as medicinal compounds, with studies showing specific molecular interactions that contribute to their therapeutic effects (Siddiqui et al., 2009).

Antiviral Applications

Recent studies have identified benzothiadiazine dioxides as potent antiviral agents against various viruses, including HCMV, VZV, HCV, and HIV. The structural features of these compounds, particularly the benzothiadiazine dioxide scaffold, are crucial for their antiviral potency, underscoring their significance in antiviral drug development (Zhan, Liu, & De Clercq, 2008).

Antimicrobial Properties

Derivatives of 2H-benzo[b][1,4]thiazine have shown potent antimicrobial activities, with certain compounds demonstrating significant efficacy against bacterial strains. This research supports the potential use of benzothiadiazine derivatives as novel antimicrobial agents (Maheshwari & Goyal, 2016).

作用機序

Mode of Action

It has been suggested that this compound may have potential applications as an organic electroluminescent material

Pharmacokinetics

The compound has a melting point of 195 - 197°C and a predicted boiling point of 459.1±28.0 °C . It is slightly soluble in DMSO and methanol . These properties may influence its bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.

Result of Action

It is suggested that the compound may have potential applications in organic light-emitting diodes (OLEDs) , indicating that it may have effects at the molecular level that result in light emission.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, its stability at -20°C suggests that lower temperatures may be beneficial for its storage .

特性

IUPAC Name |

6H-benzo[c][1,2]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJMXAYTVQMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2768657.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)

![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2768664.png)

![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)

![N-(3,4-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2768672.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)

![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)

![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2768676.png)